molecular formula C19H21N5O2 B3018429 (3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1421473-84-8

(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B3018429
CAS No.: 1421473-84-8
M. Wt: 351.41
InChI Key: ULXFRQDYBSMFKZ-UHFFFAOYSA-N
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Description

The compound “(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a synthetic small molecule featuring a hybrid structure of a methoxy-substituted indazole core and a piperazine-pyridine moiety. This architecture is characteristic of compounds targeting neurological or inflammatory pathways, as the indazole group often confers metabolic stability and binding affinity, while the piperazine-pyridine fragment may enhance solubility and receptor interaction .

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-19(26-2)15-7-6-14(13-16(15)21-22)18(25)24-11-9-23(10-12-24)17-5-3-4-8-20-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXFRQDYBSMFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone , with the CAS number 1421473-84-8 , has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
StructureStructure

The compound is believed to interact with various biological targets, particularly within the central nervous system. It has been identified as a selective agonist for the D3 dopamine receptor . The D3 receptor is implicated in several neuropsychiatric disorders, making this compound a candidate for therapeutic exploration.

Key Findings:

  • Selectivity : The compound exhibits high selectivity for the D3 receptor over other dopamine receptors, which is crucial for minimizing side effects typically associated with broader receptor activity .
  • Neuroprotection : Studies indicate that compounds similar to this one can protect dopaminergic neurons from neurodegeneration, suggesting potential applications in treating conditions like Parkinson's disease .

In Vitro Studies

Research has demonstrated that this compound promotes β-arrestin translocation and G protein activation , critical processes in receptor signaling .

In Vivo Studies

Animal models have shown that D3R-preferring agonists are effective neuroprotective agents against neurotoxic insults such as MPTP-induced neurodegeneration . The compound's unique binding profile may account for its efficacy in these models.

Case Studies and Research Findings

  • Neuropsychiatric Applications : A study highlighted the use of D3R agonists in reducing symptoms associated with neurodegenerative diseases, emphasizing the need for selective compounds to avoid side effects linked to D2 receptor activation .
  • Structure–Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar compounds, revealing insights into modifications that enhance D3 receptor affinity while reducing unwanted activity at D2 receptors .
Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Feasibility : The compound can be synthesized via amide coupling between 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid and 4-(pyridin-2-yl)piperazine, analogous to methods for dual H1/H4 ligands .
  • Unresolved Questions: No direct in vivo data are available for the target compound. Structural parallels to TRPV4 antagonists suggest plausible efficacy in inflammatory pain models, but this requires validation .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing (3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and what are critical reaction steps?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling of heterocyclic moieties : The indazole and piperazine-pyridine fragments are synthesized separately. For example, indazole derivatives may be prepared via cyclization of hydrazines with ketones or aldehydes . Piperazine-pyridine intermediates can be synthesized through nucleophilic substitution or Buchwald-Hartwig amination.
  • Methanone bridge formation : A common strategy is the use of coupling reagents (e.g., EDC/HOBt) to link carboxylic acid derivatives of the indazole with the piperazine amine .
  • Optimization of reaction conditions : Temperature control (e.g., reflux in ethanol or DMF) and catalyst selection (e.g., palladium for cross-coupling) are critical for yield improvement .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and connectivity, particularly for distinguishing between regioisomers in the indazole ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts from multi-step syntheses .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, especially for detecting halogen or nitro group impurities .

Advanced: How can researchers optimize the scalability of multi-step synthesis for this compound while maintaining yield and purity?

Methodological Answer:

  • Stepwise solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps and switch to ethanol for crystallization to reduce costs .
  • Catalyst recycling : For palladium-catalyzed steps, employ immobilized catalysts to minimize metal contamination and improve reproducibility .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progression and minimize intermediate isolation .

Advanced: What structural modifications to the indazole or piperazine moieties enhance biological activity, and how are these evaluated?

Methodological Answer:

  • Indazole modifications : Introducing electron-withdrawing groups (e.g., nitro or cyano) at the 3-position can improve metabolic stability. This is assessed via cytochrome P450 inhibition assays .
  • Piperazine substitutions : Replacing the pyridine ring with other heterocycles (e.g., triazoles) may alter receptor binding. Computational docking (e.g., AutoDock Vina) predicts affinity changes, followed by radioligand binding assays for validation .
  • Pharmacokinetic profiling : In vitro permeability (Caco-2 assays) and in vivo bioavailability studies in rodent models identify optimal substituents .

Advanced: What environmental impact assessments are recommended for this compound, and how are degradation pathways studied?

Methodological Answer:

  • Hydrolysis and photolysis studies : Expose the compound to simulated sunlight (UV-Vis lamps) and aqueous buffers at varying pH to identify degradation products via LC-MS .
  • Ecotoxicology assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity. OECD guidelines (e.g., Test No. 201) are followed for standardization .
  • Soil microcosm experiments : Analyze biodegradation in soil samples spiked with the compound, monitoring metabolites like piperazine derivatives via GC-MS .

Advanced: How can computational methods predict the binding affinity of this compound to target receptors such as kinases or GPCRs?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with conserved residues (e.g., hinge region lysine) .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability, calculating root-mean-square deviation (RMSD) for ligand-receptor complexes .
  • Free Energy Perturbation (FEP) : Quantify affinity changes for structural analogs using FEP+ in Desmond to prioritize synthetic targets .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacological potential?

Methodological Answer:

  • In vitro models :
    • Cell viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116) to screen for cytotoxicity .
    • Target engagement : Fluorescence polarization assays measure inhibition of enzymatic targets (e.g., PI3Kα) .
  • In vivo models :
    • Xenograft studies : Administer the compound to nude mice bearing tumor xenografts, monitoring tumor volume and body weight for toxicity .
    • Pharmacodynamic markers : Collect plasma samples for ELISA-based detection of downstream biomarkers (e.g., phosphorylated Akt) .

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